molecular formula C9H16ClNO2 B13695026 N-Boc-1-(chloromethyl)cyclopropanamine

N-Boc-1-(chloromethyl)cyclopropanamine

Cat. No.: B13695026
M. Wt: 205.68 g/mol
InChI Key: JKPGSINFRHFQST-UHFFFAOYSA-N
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Description

N-Boc-1-(chloromethyl)cyclopropanamine is a chemical compound with the molecular formula C_10H_18ClNO_2. It is a derivative of cyclopropanamine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group, and a chloromethyl group is attached to the cyclopropane ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-(chloromethyl)cyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, solvents, and purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-(chloromethyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN_3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products Formed

Scientific Research Applications

N-Boc-1-(chloromethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as an intermediate in the synthesis of biologically active molecules that can be used in biochemical studies and drug development.

    Medicine: It is involved in the preparation of potential therapeutic agents, particularly those targeting neurological and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-1-(chloromethyl)cyclopropanamine primarily involves its role as an intermediate in chemical reactions. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-1-(chloromethyl)cyclopropanamine is unique due to its balanced reactivity and stability. The chloromethyl group provides sufficient reactivity for substitution reactions while maintaining stability under various conditions. The Boc group offers robust protection for the amine, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

tert-butyl N-[1-(chloromethyl)cyclopropyl]carbamate

InChI

InChI=1S/C9H16ClNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12)

InChI Key

JKPGSINFRHFQST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CCl

Origin of Product

United States

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